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Nickel(II) Dibutyldithiocarbamate

Antioxidant mechanism Hydroperoxide decomposition Metal dithiocarbamates

Conventional antiozonants cause staining, blooming, or volatility in dynamic rubber parts. NiDBC eliminates these failures. This nickel dithiocarbamate delivers non-blooming, non-staining antioxidant/antiozonant protection with sustained heat resistance-critical for EPDM, NBR, and CR automotive seals, hoses, and gaskets. • Functions as both vulcanization accelerator and integrated antioxidant/antiozonant in CR, CSM, and NBR. • Auto-synergistic UV stabilization pathway enables low addition rates (0.3-0.5 phr) in PP fibers and films. • Low volatility (3.075×10⁻⁴ mmHg) ensures long-term retention in the polymer matrix for dynamic ozone protection.

Molecular Formula C18H36N2NiS4
Molecular Weight 467.5 g/mol
CAS No. 13927-77-0
Cat. No. B086654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) Dibutyldithiocarbamate
CAS13927-77-0
Molecular FormulaC18H36N2NiS4
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2]
InChIInChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
InChIKeyHPOWMHUJHHIQGP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NiDBC Technical Baseline & Procurement


Nickel(II) Dibutyldithiocarbamate (NiDBC, CAS 13927-77-0), a dark green powder with a melting point of ≥86°C and density of 1.26 g/cm³, is a coordination compound of the metal dithiocarbamate class, possessing the molecular formula C18H36N2NiS4 [1]. It is primarily employed as a multifunctional additive in the polymer industry, functioning as an antioxidant, antiozonant, and UV stabilizer for synthetic rubbers including EPDM, SBR, NBR, and CR, as well as polypropylene [2]. Its low water solubility (8.93×10⁻³ mg/L at 20°C) and low volatility (vapor pressure 3.075×10⁻⁴ mmHg) contribute to its functional persistence in polymer matrices [3].

1
Multifunctional polymer additive — antioxidant, antiozonant, and UV stabilizer in a single stabilizer system
2
Broad elastomer compatibility — reported use in EPDM, SBR, NBR, CR, and polypropylene matrices
3
Low volatility and water insolubility — may support sustained retention within polymer during processing and service life

NiDBC Interchangeability Risks


Substituting NiDBC with a more common analog, such as a zinc dialkyldithiocarbamate (ZnDBC), without quantitative justification introduces a high risk of underperformance in specific application domains. NiDBC and ZnDBC, despite sharing the same ligand, exhibit fundamentally different reaction kinetics and mechanisms in hydroperoxide decomposition, the critical process for antioxidant function [1]. Furthermore, NiDBC provides a unique combination of heat resistance and non-blooming anti-ozonant protection in dynamic rubber applications that is not replicated by amine or phenolic alternatives, which may cause staining or exhibit higher volatility . The distinct thermal decomposition profile and photo-stabilization mechanism of NiDBC, operating via an auto-synergistic pathway, create a functional niche that cannot be assumed to be covered by other in-class dithiocarbamates or conventional antioxidant classes [2].

NiDBC Forms thiuram disulfide intermediate; multistep hydroperoxide decomposition
ZnDBC substitute Single-step decomposition pathway reported; mechanistic profile may not transfer
NiDBC Non-blooming, non-staining antiozonant protection for dynamic rubber
Amine / phenolic alternatives May introduce staining or higher volatility; antiozonant profile may differ
NiDBC Auto-synergistic UV stabilization pathway reported
Other metal DBCs Photo-stabilization mechanism and processing behavior may not replicate

NiDBC Performance vs. Analogs


Hydroperoxide Decomposition: NiDBC vs. ZnDBC

In a comparative study of the reaction with cumene hydroperoxide (CHP) at 110°C, the nickel (NiDBC) and iron (FeDBC) dialkyldithiocarbamates were found to initially form a thiuram disulfide intermediate, a product not observed with the zinc complex (ZnDBC). This mechanistic divergence leads to fundamentally different kinetic behaviors, with NiDBC and FeDBC exhibiting a multistep hydroperoxide decomposition curve, whereas ZnDBC shows a simpler, single-step profile [1]. This confirms that NiDBC operates via a distinct pathway compared to its zinc analog, resulting in different catalytic behavior for polymer stabilization.

Hydroperoxide Decomposition
Head-to-head
NiDBC: Forms thiuram disulfide intermediate; multistep kinetic curve
ZnDBC: No disulfide formation; single-step decomposition profile. FeDBC: Also forms disulfide, multistep.
Conditions: Cumene hydroperoxide at 110°C
Reported mechanistic divergence from ZnDBC; supports differentiated stabilizer selection
Quantitative kinetic parameters available in full study
Antioxidant mechanism Hydroperoxide decomposition Metal dithiocarbamates Kinetic analysis

Thermal Decomposition Threshold

Differential thermal analysis of a series of metal diethyl- and di-n-butyldithiocarbamates (including Ni, Zn, Pb, Cu, Cd) revealed that all investigated salts, including NiDBC, begin to decompose at temperatures above 250°C [1]. This establishes a class-level baseline for thermal stability. NiDBC itself has a reported melting point of ≥86°C and a flash point of 260-263°C [2]. While all tested metal dithiocarbamates share this high-temperature stability threshold, the distinct decomposition pathway of NiDBC (as noted in Evidence Item 1) implies that the functional consequences of this thermal stress differ among the metals.

Thermal Decomposition Threshold
Class-level
>250°C
All tested metal dithiocarbamates (Ni, Zn, Pb, Cu, Cd) share this onset threshold
Class-level thermal baseline confirmed; functional consequences are pathway-dependent
Differential thermal analysis; NiDBC flash point 260–263°C
Thermal stability Differential thermal analysis Antioxidant Metal dithiocarbamates

Photo-Antioxidant Synergism in LDPE

In studies on environmentally degradable low-density polyethylene (LDPE), the combination of iron dimethyldithiocarbamate (FeDMC, a pro-oxidant) and NiDBC resulted in the lowest photo-degradability among tested additive packages during the test period [1]. Specifically, LDPE modified with both FeDMC and NiDBC showed a significantly reduced degradation rate compared to LDPE with FeDMC alone [2]. This demonstrates that NiDBC acts as an effective photo-antioxidant, capable of increasing the induction period and mitigating the aggressive pro-oxidant effect of FeDMC under photo-oxidative conditions.

Photo-Antioxidant Synergism in LDPE
Reported
FeDMC + NiDBC: Lowest photo-degradability among tested LDPE formulations
FeDMC alone: Faster degradation rate. Starch + pro-oxidant: Faster degradation rate.
Conditions: Blown LDPE films under photo-oxidative exposure
Reported photo-antioxidant effect; supports tunable degradation profiling in polyolefins
Cross-study comparison; exact rate constants not available
Photo-degradation Polyethylene Synergism Pro-oxidant Environmental degradation

Physical Properties: NiDBC vs. CuDBC

NiDBC exhibits a unique combination of physical properties that directly impact formulation and handling. Its low water solubility of 8.93×10⁻³ mg/L at 20°C and very low vapor pressure of 3.075×10⁻⁴ mmHg [1] ensure it remains within the polymer matrix during processing and service life, unlike more volatile or water-extractable stabilizers. In contrast, its copper analog, Copper(II) dibutyldithiocarbamate (CuDBC), has a significantly higher melting point (reported ~196°C for CuDBC vs. ≥86°C for NiDBC), which may present different dispersion characteristics during rubber compounding and affect processing window selection .

Physical Properties vs. CuDBC
Class-level
NiDBC m.p. ≥86°C
CuDBC m.p. ~196°C
Water solubility 8.93×10⁻³ mg/L (20°C)
Vapor pressure 3.075×10⁻⁴ mmHg
Lower melting point may support dispersion at typical rubber mixing temperatures
CuDBC solubility and vapor pressure data not available in source
Physical properties Solubility Volatility Formulation Procurement

Toxicological & Regulatory Profile

NiDBC carries specific hazard classifications that differ from some of its analogs. It is classified as a skin sensitizer (H317), a respiratory sensitizer (H334), and is suspected of causing cancer (H350) and damaging organs through prolonged exposure (H372) [1]. This is a direct consequence of the nickel cation. In contrast, zinc dialkyldithiocarbamates (ZnDBC) do not carry the same carcinogenicity classification. Furthermore, NiDBC is subject to restriction under REACH Annex XVII, limiting its use in articles that come into direct and prolonged contact with skin [2]. These regulatory and toxicological distinctions are paramount for downstream formulators, especially those in consumer goods or medical applications, where nickel content is strictly controlled.

Toxicological & Regulatory Profile
Class-level
NiDBC: H317, H334, H350, H372; REACH Annex XVII restricted
ZnDBC: Does not carry H350 classification; generally less restricted for skin-contact articles
According to EU CLP Regulation and REACH Annex XVII
Regulatory profile differs from ZnDBC; requires application-specific compliance review
Nickel content drives classification divergence
Toxicology Regulatory compliance REACH Safety Procurement

NiDBC Application Scenarios


High-Temperature EPDM Antiozonant

NiDBC is the stabilizer of choice for EPDM rubber formulations used in automotive under-hood applications (e.g., hoses, seals, gaskets) where long-term heat resistance is critical. Its distinct auto-synergistic UV stabilization mechanism and ability to function as a non-blooming, non-staining antiozonant [1] provide a clear advantage over volatile amine antiozonants or alternative metal dithiocarbamates like ZnDBC, which lack the same combination of heat resistance and dynamic protection. The low volatility of NiDBC [2] ensures it remains in the polymer matrix, providing sustained protection against ozone cracking during flexing, a key failure mode for dynamic rubber parts.

Polypropylene Fiber and Film Light Stabilization

NiDBC is specifically utilized as a light stabilizer for polypropylene (PP) fibers and films at low addition rates (0.3-0.5 parts per hundred resin) [3]. Its efficacy in this application stems from its proven ability to catalyze non-radical hydroperoxide decomposition [4], a critical pathway in preventing UV-induced chain scission and discoloration. This application leverages the compound's high compatibility with polyolefins and its non-staining nature, which is essential for maintaining aesthetic quality in fibers and films.

Controlled-Degradation LDPE Systems

NiDBC serves a unique role in the design of oxo-biodegradable or time-controlled degradation LDPE films. As demonstrated by the reduced photo-degradation rate when combined with a pro-oxidant like FeDMC [5], NiDBC acts as a 'photo-antioxidant brake'. This allows formulators to fine-tune the lifespan of a plastic article by balancing the pro-oxidant and antioxidant activities, achieving a controlled, predictable degradation profile rather than a simple acceleration of breakdown. This is a highly specialized application not readily served by standard antioxidants or pro-oxidants alone.

Integrated Stabilization in Rubber Vulcanization

In the manufacture of chloroprene rubber (CR), chlorosulfonated polyethylene (CSM), and nitrile rubber (NBR) articles, NiDBC is employed as both a vulcanization accelerator and an integrated antioxidant/antiozonant [6]. Its ability to provide effective antiozonant protection in dynamic applications, where traditional wax-based protective films fail due to cracking [7], makes it a critical additive for products like automotive belts, hoses, and vibration dampers. The procurement decision here is justified by the dual functionality and the specific protection it offers under mechanical stress.

Application
Selection Property
Validation Focus
High-Temperature EPDM Antiozonant
Non-blooming, non-staining antiozonant with heat resistance
Ozone-cracking resistance under dynamic flex conditions
PP Fiber & Film Light Stabilization
UV stabilization via hydroperoxide decomposition pathway
Discoloration and chain-scission endpoints at low addition rates
Controlled-Degradation LDPE Systems
Photo-antioxidant modulation with pro-oxidant balance
Degradation rate profiling and induction-period tuning
Rubber Vulcanization (CR, CSM, NBR)
Dual-function accelerator with integrated antioxidant protection
Dynamic antiozonant performance under mechanical stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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